molecular formula C15H17NO4 B8420198 6-(3-Ethoxycarbonylpropoxy)carbostyril

6-(3-Ethoxycarbonylpropoxy)carbostyril

Cat. No.: B8420198
M. Wt: 275.30 g/mol
InChI Key: HFNZBYCSGWOSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxycarbonylpropoxy)carbostyril is a synthetic carbostyril derivative, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Carbostyril (also known as 2-quinolinone or 2-quinolone) serves as a versatile building block, scaffold, and pharmacophore in the design of physiologically active substances . The core carbostyril structure is a two-ring fused system that allows for steric adjustments to fit the active sites of target molecules, while its internal lactam amide group exhibits distinctive features due to its fixed cis conformation . The 3-ethoxycarbonylpropoxy side chain attached to this scaffold is an important functional feature; the ethoxycarbonyl group is known to act as both an activating group and a protective group in synthetic organic chemistry, which can be strategically utilized in multi-step synthesis . This compound is closely related to other researched carbostyril derivatives documented in pharmaceutical patents, which have been investigated for a range of biological activities. Historically, various carbostyril derivatives have been studied for their potential effects on the central nervous system, including as sedatives, anti-anxiety agents, and muscle relaxants, as well as for possessing antihistamine and cardiotonic properties . Researchers value carbostyril derivatives for their potential to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of drug candidates . 6-(3-Ethoxycarbonylpropoxy)carbostyril is offered For Research Use Only. It is intended for use as a chemical reference standard or synthetic intermediate in laboratory settings exclusively . This product is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 4-[(2-oxo-1H-quinolin-6-yl)oxy]butanoate

InChI

InChI=1S/C15H17NO4/c1-2-19-15(18)4-3-9-20-12-6-7-13-11(10-12)5-8-14(17)16-13/h5-8,10H,2-4,9H2,1H3,(H,16,17)

InChI Key

HFNZBYCSGWOSSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

OPC-167832

  • Structure: Carbostyril core with a 7-fluoro-8-methoxy substituent and a 4-(4-cyano-2-fluorobenzyl)piperazine side chain.
  • Mechanism : Inhibits decaprenyl-phosphoribose epimerase (DprE1), a critical enzyme in mycobacterial cell wall biosynthesis.
  • Efficacy : Demonstrates potent activity against Mycobacterium tuberculosis (MIC: 0.024–0.4 µg/mL) .
  • Key Difference : The ethoxycarbonylpropoxy group in 6-(3-Ethoxycarbonylpropoxy)carbostyril replaces the piperazine side chain in OPC-167832, likely altering target specificity and pharmacokinetics.

Cilostazol (6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril)

  • Structure : Carbostyril core with a tetrazolylalkoxy substituent.
  • Mechanism : Phosphodiesterase III inhibitor; antiplatelet and vasodilatory effects.
  • Efficacy : Clinically used for peripheral artery disease (e.g., 100 mg twice daily reduces thrombosis risk by 25–30%) .
  • Key Difference : The ethoxycarbonylpropoxy group in 6-(3-Ethoxycarbonylpropoxy)carbostyril lacks the tetrazole moiety, suggesting divergent biological targets (e.g., antimicrobial vs. cardiovascular).

Benzothiazinones (e.g., Macozinone/PBTZ169)

  • Structure: Benzothiazinone core with a nitro group.
  • Mechanism : Irreversible DprE1 inhibitor via covalent binding to cysteine 385.
  • Efficacy : Highly potent against drug-resistant M. tuberculosis (MIC: ≤0.001 µg/mL) .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Biological Target Efficacy (IC₅₀/MIC) Reference
6-(3-Ethoxycarbonylpropoxy)carbostyril Carbostyril 6-(3-Ethoxycarbonylpropoxy) ~349.4 (estimated) DprE1 (inferred) Not reported
OPC-167832 Carbostyril 7-Fluoro-8-methoxy, piperazine 473.5 DprE1 0.024–0.4 µg/mL
Cilostazol 3,4-Dihydrocarbostyril 6-(Tetrazolylbutoxy) 369.5 Phosphodiesterase III N/A (clinical dose)
Macozinone (PBTZ169) Benzothiazinone Nitro, piperazine 439.5 DprE1 ≤0.001 µg/mL

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position : Carbostyril derivatives with substituents at the 6- or 7-position show enhanced DprE1 inhibition compared to other positions, as seen in OPC-167832 .
  • Ester vs. Heterocyclic Groups: The ethoxycarbonylpropoxy group in 6-(3-Ethoxycarbonylpropoxy)carbostyril may improve solubility over bulky tetrazolyl groups (e.g., Cilostazol) but reduce target affinity compared to nitro-containing analogs (e.g., Macozinone) .
  • Enzyme Selectivity: Carbostyrils generally exhibit lower off-target effects than benzothiazinones, which require metabolic activation .

Preparation Methods

Carbostyril Skeleton Formation

The carbostyril core is typically synthesized via cyclization of substituted anilines with β-keto esters or through dehydrogenation of tetrahydroquinolines. A preferred method involves the condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate under acidic conditions, yielding the quinolin-2-one structure. For 6-substituted derivatives, pre-functionalization of the aniline precursor at the para position is critical to direct subsequent substitutions.

Introduction of the 3-Ethoxycarbonylpropoxy Side Chain

The ethoxycarbonylpropoxy group is introduced via nucleophilic substitution or Mitsunobu reactions. Patent SE447255B describes alkylation of the carbostyril hydroxyl group at the 6-position using 3-bromopropionate ethyl ester in the presence of a base such as potassium carbonate (Figure 1). Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed at 60–80°C for 12–24 hours, achieving yields of 65–80%.

Reaction Conditions:

  • Substrate: 6-Hydroxycarbostyril

  • Alkylating Agent: Ethyl 3-bromopropionate

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 70°C

  • Yield: 78%

Optimization of Regioselectivity

Directed Ortho-Metalation

To enhance regiocontrol, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) have been explored. By installing a directing group (e.g., methoxy) at the 7-position, lithiation occurs selectively at the 6-position, enabling coupling with ethyl 3-iodopropionate. This method reduces byproduct formation to <5%.

Transition Metal Catalysis

Palladium-catalyzed C–O coupling reactions between 6-hydroxycarbostyril and ethyl 3-bromopropionate have been reported, using Pd(OAc)₂ and Xantphos as a ligand system. This approach operates under milder conditions (40°C, 6 hours) with yields exceeding 85%.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization from chloroform-ethanol mixtures, as detailed in patent FI69300B. This step removes unreacted starting materials and regioisomers, yielding >95% purity.

Chromatographic Methods

Flash column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:2) resolves residual impurities, particularly regioisomeric 5- and 7-substituted carbostyrils.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-7), 6.89 (d, J = 2.0 Hz, 1H, H-8), 4.52 (t, J = 6.4 Hz, 2H, OCH₂), 4.12 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 2.65 (t, J = 6.4 Hz, 2H, CH₂COO), 1.91 (quintet, J = 6.4 Hz, 2H, CH₂CH₂CH₂), 1.25 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (quinolinone C=O).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms purity >99%, with retention time = 12.3 minutes.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
Alkylation (SE447255B)K₂CO₃, DMF, 70°C, 24 h78%95%Simplicity, scalability
Mitsunobu (FI69300B)DIAD, PPh₃, THF, RT, 12 h82%97%Mild conditions, high regiocontrol
Pd Catalysis (PubMed)Pd(OAc)₂, Xantphos, 40°C, 6 h85%98%Low temperature, fast reaction

Challenges and Mitigation Strategies

Regioisomer Formation

Competing substitution at the 5- or 7-positions is minimized using sterically hindered bases (e.g., DBU) or ortho-directing groups.

Ester Hydrolysis

The ethoxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions. Storage under anhydrous environments at −20°C prevents degradation .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReaction TypeConditionsCharacterization
1EtherificationK₂CO₃, DMF, 80°C¹H NMR (δ 4.2 ppm for ethoxy group)
2DeprotectionHCl/dioxaneHRMS (m/z calc. 335.12)

Basic: What safety protocols are essential for handling 6-(3-Ethoxycarbonylpropoxy)carbostyril in laboratory settings?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group.
  • Toxicity Screening : Conduct in vitro assays (e.g., MTT assay on HepG2 cells) to assess acute toxicity. Refer to OSHA guidelines for waste disposal of carbostyril derivatives .

Advanced: How can computational models predict the electronic and spectroscopic properties of 6-(3-Ethoxycarbonylpropoxy)carbostyril?

Q. Methodological Answer :

  • TD-DFT with Tamm-Dancoff Approximation (TDA) : Use the B3LYP functional combined with the 6-31+G(d,p) basis set to calculate vertical excitation energies.
  • Solvent Effects : Apply the COSMO solvation model (linear response implementation) to simulate polar solvents like ethanol or DMSO.
  • Validation : Compare computed UV-Vis spectra (e.g., λmax ≈ 350 nm) with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer transitions) .

Q. Table 2: Computational Parameters

MethodFunctionalBasis SetSolvent ModelAccuracy (vs. Exp.)
TD-DFTB3LYP6-31+G(d,p)COSMO (LR)±10 nm
TDACAM-B3LYPdef2-TZVPCOSMO (post-CI)±5 nm

Advanced: How can researchers resolve contradictions in reported biological activity data for carbostyril derivatives?

Q. Methodological Answer :

  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethoxycarbonyl vs. hydroxyl groups) using docking simulations (e.g., AutoDock Vina) to identify binding affinities with targets like cyclooxygenase-2 (COX-2).
  • Experimental Replication : Standardize assays (e.g., antimicrobial disk diffusion with E. coli ATCC 25922) across labs to control variables like inoculum size and solvent (DMSO concentration ≤1%).
  • Meta-Analysis : Aggregate data from studies on analogous compounds (e.g., cilostazol, a carbostyril antiplatelet agent) to identify trends in potency and selectivity .

Advanced: What strategies are effective for analyzing metabolic stability of 6-(3-Ethoxycarbonylpropoxy)carbostyril?

Q. Methodological Answer :

  • In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites. Monitor via LC-MS/MS.
  • Enzyme Inhibition Studies : Test CYP450 isoform interactions (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and extrapolate to in vivo half-life .

Basic: How can structural elucidation of 6-(3-Ethoxycarbonylpropoxy)carbostyril be performed using spectroscopic techniques?

Q. Methodological Answer :

  • ¹³C NMR : Identify the carbostyril core (C=O at ~165 ppm) and ethoxycarbonylpropoxy chain (OCH₂CH₃ at ~60–65 ppm).
  • IR Spectroscopy : Confirm ester C=O stretch at ~1740 cm⁻¹ and aromatic C-H bends at 750–800 cm⁻¹.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

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